1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Mechanistic Investigations
The compound plays a crucial role in the synthesis of labeled and novel compounds for mechanistic investigations. For instance, [1-(15)N]-labeled derivatives have been prepared for use in studying the formation of specific chemical structures and the generation of nitric oxide or NO-related species in reactions, offering insights into reaction mechanisms and potential chemical behavior (Sako et al., 2000).
Anti-Hepatitis B Virus Activity
Derivatives of the compound have been synthesized and evaluated for their antiviral activity against hepatitis B virus (HBV), showing moderate to high activities. This application is crucial in the search for new antiviral agents and understanding the structure-activity relationship of these compounds (El‐Sayed et al., 2009).
Structural Analysis and Crystallography
The compound and its derivatives have been used to study crystal structures and hydrogen bonding, contributing to the field of crystallography and material science. These studies provide valuable information on molecular geometry, electronic structure, and intermolecular interactions, which are essential for designing materials with desired properties (Orozco et al., 2009).
Novel Syntheses of Heterocyclic Compounds
Research has also focused on developing novel synthetic routes to create heterocyclic compounds based on the core structure of 1,3-dimethyl-5-formyl-6-piperidino-1,2,3,4-tetrahydropyrimidine-2,4-dione. These syntheses are crucial for expanding the library of compounds available for pharmaceutical development and material science (Noguchi et al., 1988).
Chemical Properties and Reactions
The chemical properties and reactions of the compound and its derivatives have been extensively studied, revealing insights into their reactivity, stability, and potential applications in creating more complex molecular structures. These studies are fundamental in organic chemistry and drug development, providing the basis for the synthesis of new drugs and chemicals with specific properties (Rubinov et al., 2008).
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-6-piperidin-1-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-10(15-6-4-3-5-7-15)9(8-16)11(17)14(2)12(13)18/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSUGXCFFXSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.